6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
Description
Properties
IUPAC Name |
6-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-5-2-3-6-8-9-7(11)10(6)4-5/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBULVBRXLSSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NNC2=S)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403253 | |
| Record name | 6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-55-3 | |
| Record name | NSC70725 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of sulfonylation reagents to facilitate the formation of the triazolopyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-mediated reactions is particularly advantageous due to the reduced reaction times and higher yields. Additionally, the process can be optimized for large-scale production by adjusting the reaction parameters and using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that 6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for the development of new antimicrobial agents. This compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
1.2 Anticancer Properties
The compound has shown promise in anticancer research. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. The underlying mechanisms involve the modulation of signaling pathways associated with cell proliferation and survival. For instance, it may affect the PI3K/Akt pathway, which is crucial for cancer cell survival.
Neurological Applications
2.1 Modulation of Neurotransmitter Receptors
Recent patents have highlighted the potential of this compound as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2). This modulation could have therapeutic implications for treating neurological disorders such as schizophrenia and anxiety disorders by enhancing synaptic transmission and reducing excitotoxicity .
Chemical Synthesis
3.1 Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. Researchers have explored modifications to its structure to improve solubility and bioavailability while maintaining or enhancing its pharmacological properties.
Agricultural Applications
4.1 Pesticidal Properties
There is emerging interest in the application of this compound in agriculture as a pesticide. Its efficacy against certain pests suggests that it could be developed into a novel pesticide formulation that is less harmful to non-target organisms compared to conventional pesticides.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various triazole derivatives, this compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used as controls.
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological effects of this compound demonstrated its ability to reduce anxiety-like behaviors in rodent models. The study utilized behavioral assays such as the elevated plus maze and open field test to assess anxiety levels post-treatment.
Mechanism of Action
The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of [1,2,4]triazolo[4,3-a]pyridine derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Substituent Effects on Bioactivity :
- Halogenation (e.g., 6-Br, 8-F in ) enhances electrophilicity and binding to biological targets, improving antimicrobial potency.
- Sulfonamide groups (e.g., 8-SO₂-pyrrolidine in ) increase hydrophilicity and enable hydrogen bonding, critical for antimalarial activity.
- Methyl groups (e.g., 6-CH₃ in ) improve metabolic stability compared to halogenated analogs but may reduce reactivity.
Thione vs. Thiol/Ketone Tautomerism: The thione form (-C=S) in 6-methyl and 8-chloro derivatives enhances hydrogen-bonding capacity compared to the ketone (-C=O) form in triazolopyridinone .
Crystallographic Differences: 8-Chloro derivatives crystallize in a monoclinic system (space group P2₁/n) with distinct packing efficiencies compared to non-halogenated analogs .
Synthetic Flexibility :
- Microwave-assisted synthesis (e.g., ) reduces reaction times (<10 hours) compared to traditional reflux methods (24–48 hours for oxadiazole-thiones in ).
Biological Activity
6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione (CAS: 5006-55-3) is a heterocyclic compound featuring a triazole ring fused with a pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and kinase inhibitor. The following article reviews the biological activity of this compound based on various research findings and case studies.
- Molecular Formula : C7H7N3S
- Molecular Weight : 165.22 g/mol
- Density : 1.42 g/cm³ (predicted)
- Melting Point : 224 °C
- Boiling Point : 243.7 °C (predicted)
- pKa : 7.76 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its role as a c-Met kinase inhibitor and its anticancer properties.
Inhibition of c-Met Kinase
c-Met is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. Inhibitors of c-Met have potential applications in cancer therapy:
- Case Study : A study evaluated various triazolo-pyridine derivatives for their c-Met inhibition capabilities. Among them, compounds similar to this compound exhibited significant inhibition of c-Met activity with IC50 values in the nanomolar range . This suggests that derivatives of this compound could be developed as targeted therapies for cancers associated with c-Met overexpression.
Antitumor Activity
The antitumor effects of this compound have been assessed against various cancer cell lines:
- Research Findings : Compounds related to this compound demonstrated notable cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. For instance, one derivative showed an IC50 value of 0.15 μM against MCF-7 cells .
The mechanism by which this compound exerts its biological effects primarily involves:
- Kinase Inhibition : The compound binds to the ATP-binding site of the c-Met receptor, preventing its activation and subsequent downstream signaling that promotes cell proliferation and survival .
- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent:
- Bioavailability : Factors such as solubility and stability significantly influence the bioavailability of this compound .
- Toxicity Studies : Preliminary studies suggest that while the compound exhibits potent biological activity against cancer cells, comprehensive toxicological evaluations are necessary to ascertain its safety profile for therapeutic use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via cyclization of 2-hydrazinylpyridine derivatives with sulfonyl or carbonyl reagents. For example, reacting 2-hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine under reflux in acetonitrile yields the target compound with 67–74% efficiency (General Procedure I). Key optimization parameters include:
- Temperature : 60°C to reflux conditions.
- Solvent : Polar aprotic solvents like CH₃CN improve cyclization.
- Purification : Recrystallization from ethanol or methanol enhances purity.
Monitoring via TLC (Rf ~0.57) and elemental analysis (C, H, N, S) ensures stoichiometric accuracy .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are key spectral features interpreted?
- Methodological Answer : Critical techniques include:
- ¹H NMR : Aromatic protons appear at δ 7.05–8.51 ppm (e.g., H-6 at δ 7.05 as a doublet, J=7.2 Hz), with NH protons at δ ~14.70–14.95 ppm.
- Elemental Analysis : Matches calculated C, H, N, S percentages (e.g., C 44.28%, N 18.78% for piperidin-1-ylsulfonyl analogs).
- IR Spectroscopy : C=S stretches at ~1200 cm⁻¹ confirm thione tautomer dominance.
Discrepancies in melting points (e.g., 303–305°C vs. >320°C for dihydroquinolinyl analogs) may arise from polymorphism or purity .
Advanced Research Questions
Q. How can researchers investigate the thione-thiol tautomerism in 6-methyl[1,2,4]triazolo[4,3-a]pyridine derivatives, and what analytical methods are suitable?
- Methodological Answer : Tautomerism is studied via:
- Variable-Temperature NMR : Tracks NH proton shifts (e.g., δ 14.70–14.95 ppm thione vs. δ ~3.5 ppm for thiol).
- X-ray Crystallography : Resolves solid-state tautomer predominance (e.g., thione form in 8-substituted analogs).
- Computational DFT (Gaussian09) : Compares energy minima of tautomers using B3LYP/6-311G** basis sets. For analogs like 4-(benzalamino)-3-pyridyl-triazole-5-thione, simulations show thione is 5–8 kcal/mol more stable than thiol .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks) for triazolopyridine thiones across studies?
- Methodological Answer : Address discrepancies by:
- Standardizing Synthesis : Document solvent used for recrystallization (e.g., propanol vs. ethanol).
- Differential Scanning Calorimetry (DSC) : Accurately determines melting ranges (e.g., 152–154°C observed vs. 150–153°C literature).
- 2D NMR (HSQC/HMBC) : Validates ambiguous ¹H/¹³C assignments. For example, cross-peaks between NH and C3 confirm thione structure .
Q. How are computational methods like DFT used to predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT studies (B3LYP/6-311G**) reveal:
- HOMO-LUMO Gaps : ~4.5–5.0 eV, indicating moderate electrophilicity.
- Fukui Indices : Highlight nucleophilic sites (e.g., C5 in pyridine ring).
- Electrostatic Potential Maps : Show electron-rich regions (sulfonyl groups) and electron-deficient zones (triazole ring). These insights guide derivatization for enhanced bioactivity .
Q. In SAR studies of triazolopyridine thiones, how does substituent variation at the 6-position influence biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : CF₃ at C8 increases antimalarial potency (IC₅₀ <10 μM) by improving membrane permeability.
- Lipophilicity : LogP values (HPLC-derived) correlate with bioavailability; 6-methyl balances hydrophobicity vs. bulkier groups.
- Docking Studies : Sulfonyl derivatives show stronger binding to Plasmodium falciparum enzymes (e.g., dihydroorotate dehydrogenase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
